molecular formula C8H13NO3 B12885482 Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12885482
M. Wt: 171.19 g/mol
InChI Key: WEPIEKLOJKUGAF-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar structural features but different substituents.

Uniqueness: Methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-8(2)5-4-6(10)9(8)7(11)12-3/h4-5H2,1-3H3

InChI Key

WEPIEKLOJKUGAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1C(=O)OC)C

Origin of Product

United States

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